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Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B8145643 Get Quote

For Immediate Release

A comprehensive analysis of the genotoxic potential of N-Nitrosometoprolol compared to

other nitrosamines reveals critical insights for researchers, scientists, and drug development

professionals. This guide synthesizes available experimental data to provide an objective

comparison, offering a valuable resource for safety and risk assessment of these compounds.

Nitrosamines are a class of chemical compounds that have garnered significant attention due

to their classification as probable human carcinogens. Their genotoxicity, the ability to damage

DNA, is a key factor in their carcinogenic potential. This report focuses on N-
Nitrosometoprolol, a nitrosamine derivative of the widely used beta-blocker metoprolol, and

places its genotoxic profile in the context of other well-studied nitrosamines such as N-

nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Quantitative Genotoxicity Data
The following table summarizes the quantitative data from various genotoxicity assays,

providing a comparative overview of the potencies of N-Nitrosometoprolol and other selected

nitrosamines. It is important to note that direct comparison can be challenging due to variations

in experimental conditions across different studies.
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Nitrosamine Assay
Cell
Line/System

Concentration
Range

Key Findings

N-

Nitrosometoprolo

l

DNA

Fragmentation

Rat and Human

Hepatocytes
0.1 - 1 mM

Induced DNA

fragmentation.[1]

[2]

Micronucleus

Assay (in vivo)
Rat Hepatocytes 1000 mg/kg

Induced

micronucleation.

N-

Nitrosodimethyla

mine (NDMA)

Ames Test

Salmonella

typhimurium

(TA100, TA1535)

with S9

Not specified Mutagenic.

Comet Assay HepaRG (3D) Not specified
Induced DNA

damage.

Micronucleus

Assay

HepaRG (2D &

3D)
Not specified

Induced

micronuclei

formation.

In vivo Mutation

Assay
Mouse Liver ≥ 1 mg/kg/day

Significant

increase in

mutation

frequencies.[3][4]

[5]

N-

Nitrosodiethylami

ne (NDEA)

Ames Test

Salmonella

typhimurium with

S9

Not specified Mutagenic.

Comet Assay (in

vivo)
Mouse Liver

1 and 3

mg/kg/day

Significant

increases in DNA

damage.

Micronucleus

Assay

TK6 cells (with

CYP2A6)

Concentration-

dependent

Induced

micronuclei

formation.

N-Nitroso-N-

methyl-4-

Genotoxicity

Assays

TK6 cells (with

CYP2A6)

Concentration-

dependent

Induced DNA

damage and
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aminobutyric

acid (NMBA)

micronuclei

formation.

N-

Nitrosodibutylami

ne (NDBA)

Ames Test
Salmonella

typhimurium
Not specified Mutagenic.

Genotoxicity

Assays

TK6 cells (with

CYP2A6)
Not specified

Showed

genotoxic

potential.

Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below to ensure

transparency and reproducibility of the findings.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.

Bacterial Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) that are

auxotrophic for histidine are used.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 fraction), typically derived from the liver of rats or hamsters induced with Aroclor 1254 or

a combination of phenobarbital and β-naphthoflavone. For nitrosamines, hamster liver S9 is

often more effective.

Procedure:

A small amount of the test compound, the bacterial culture, and the S9 mix (if required)

are added to molten top agar.

The mixture is poured onto a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.
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Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (colonies that have regained the ability to synthesize histidine)

compared to the negative control.

Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual

cells.

Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto

a microscope slide pre-coated with normal melting point agarose.

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to

remove cell membranes and histones, leaving behind the nucleoid.

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis

buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium

bromide, SYBR Green) and visualized using a fluorescence microscope.

Data Analysis: Damaged DNA, containing strand breaks, migrates further in the electric field,

forming a "comet tail." The extent of DNA damage is quantified by measuring the length of

the tail and the intensity of the DNA within it.

In Vitro Micronucleus Test
The micronucleus test assesses the ability of a chemical to induce chromosomal damage.

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured in

appropriate media.

Exposure: The cells are exposed to various concentrations of the test compound with and

without metabolic activation (S9).
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Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This ensures that only cells that have undergone mitosis are scored.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa, DAPI).

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal

fragments or whole chromosomes) in binucleated cells is determined by microscopic

analysis.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates a positive result.

Mandatory Visualizations
Signaling Pathway of Nitrosamine-Induced Genotoxicity
The genotoxicity of most nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes, primarily in the liver. This process leads to the formation of

unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive

electrophiles that can alkylate DNA, leading to mutations and cell death if not repaired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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